Tetradeca-1,13-dien-7-one
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Overview
Description
Tetradeca-1,13-dien-7-one is an organic compound with the molecular formula C14H24O It is characterized by a long carbon chain with two double bonds and a ketone functional group at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,13-dien-7-one typically involves the use of alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation or dehydrogenation steps required in the synthesis. The reaction conditions are optimized to maintain the integrity of the double bonds and the ketone group.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-1,13-dien-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
Tetradeca-1,13-dien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying lipid interactions and membrane dynamics.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which Tetradeca-1,13-dien-7-one exerts its effects involves interactions with various molecular targets. The double bonds and the ketone group allow it to participate in a range of chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tetradeca-1,13-diene: Similar structure but lacks the ketone group.
Tetradeca-1,13-dien-3-one: Similar structure with the ketone group at a different position.
Hexadeca-1,15-dien-7-one: Longer carbon chain with similar functional groups.
Uniqueness
Tetradeca-1,13-dien-7-one is unique due to the specific positioning of its double bonds and ketone group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
657390-15-3 |
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Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
tetradeca-1,13-dien-7-one |
InChI |
InChI=1S/C14H24O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-4H,1-2,5-13H2 |
InChI Key |
ATYLGQXZCBYVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC(=O)CCCCC=C |
Origin of Product |
United States |
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